2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
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Overview
Description
2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This particular compound features a thiazole ring fused with a benzene ring, along with a chlorobenzamido group and a carboxylic acid functional group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.
Fusing the Benzene Ring: The thiazole ring is then fused with a benzene ring through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced via an amide coupling reaction, where 4-chlorobenzoic acid is reacted with the amine group on the thiazole ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological activities. Thiazole derivatives, in general, have shown promising results as antimicrobial, anti-inflammatory, and anticancer agents. This specific compound is being investigated for its potential to inhibit certain enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cell surface receptors, modulating signal transduction pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylic acid: Lacks the chlorobenzamido group, making it less hydrophobic and potentially less bioactive.
4-Chlorobenzamido-2-thiazolecarboxylic acid: Similar structure but without the tetrahydrobenzo fusion, which may affect its stability and reactivity.
Uniqueness
2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is unique due to its fused ring structure, which enhances its stability and potential biological activity. The presence of the chlorobenzamido group also increases its hydrophobicity, potentially improving its interaction with biological membranes and targets.
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-9-6-4-8(5-7-9)13(19)18-15-17-12-10(14(20)21)2-1-3-11(12)22-15/h4-7,10H,1-3H2,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADHSTDPSDJTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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